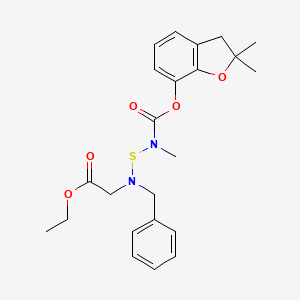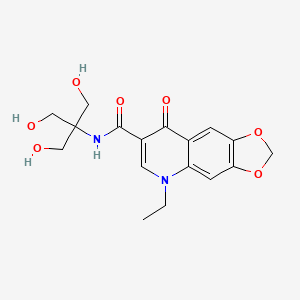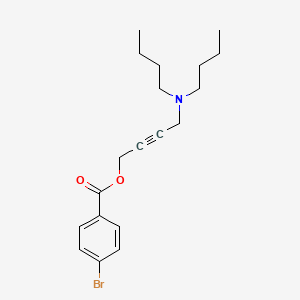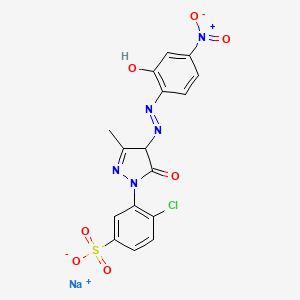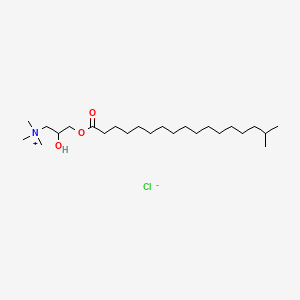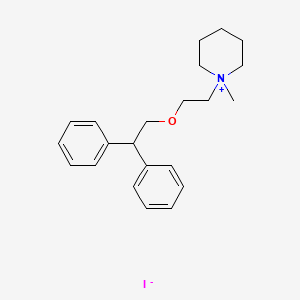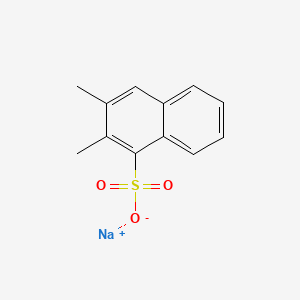
Sodium 2,3-dimethyl-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3-dimethyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C₁₂H₁₁NaO₃S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonate group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 2,3-dimethylnaphthalene. The reaction is carried out by treating 2,3-dimethylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the complete sulfonation of the naphthalene derivative.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2,3-dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dimethyl-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
Sodium 2,3-dimethyl-1-naphthalenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological molecules.
Industry: this compound is used in the manufacture of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,3-dimethyl-1-naphthalenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form ionic interactions with positively charged sites on proteins or other biomolecules, affecting their function and activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 2,3-diisopropylnaphthalene-1-sulfonate
Uniqueness
Sodium 2,3-dimethyl-1-naphthalenesulfonate is unique due to the presence of two methyl groups on the naphthalene ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenesulfonate derivatives and can lead to different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
27178-87-6 |
|---|---|
Molecular Formula |
C12H11NaO3S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
sodium;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
VDHOTNRNELFZCL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


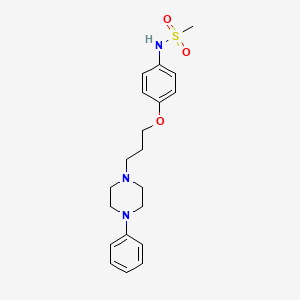
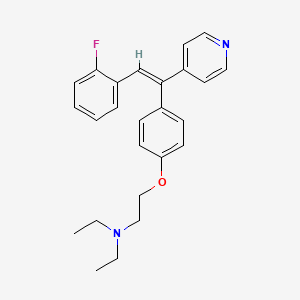
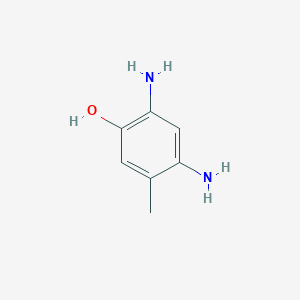
![1-[4-chloro-2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12718453.png)
